1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one

Antibacterial Staphylococcus aureus Pyridine enhancement

1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one (CAS 61381-01-9) is a synthetic hybrid molecule that covalently links a 5-nitrofuran pharmacophore—a privileged structure in antibacterial, antiprotozoal, and anticancer research—to a pyridin-2(1H)-one ring via a 2-oxoethyl bridge. The 5-nitrofuran moiety is recognized for its broad-spectrum bioactivity, which arises from nitroreductase-mediated generation of reactive intermediates capable of damaging bacterial DNA, proteins, and cell-wall synthesis pathways.

Molecular Formula C11H8N2O5
Molecular Weight 248.19 g/mol
CAS No. 61381-01-9
Cat. No. B12887061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one
CAS61381-01-9
Molecular FormulaC11H8N2O5
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CC(=O)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O5/c14-8(7-12-6-2-1-3-10(12)15)9-4-5-11(18-9)13(16)17/h1-6H,7H2
InChIKeyTUBMDZQDKZCJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one (CAS 61381-01-9): A Distinctive Nitrofuran-Pyridinone Hybrid Scaffold


1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one (CAS 61381-01-9) is a synthetic hybrid molecule that covalently links a 5-nitrofuran pharmacophore—a privileged structure in antibacterial, antiprotozoal, and anticancer research—to a pyridin-2(1H)-one ring via a 2-oxoethyl bridge [1][2]. The 5-nitrofuran moiety is recognized for its broad-spectrum bioactivity, which arises from nitroreductase-mediated generation of reactive intermediates capable of damaging bacterial DNA, proteins, and cell-wall synthesis pathways [3]. The pyridin-2(1H)-one component introduces a lactam functionality that differentiates this compound from simpler nitrofuran analogs, potentially modulating electronic properties, metabolic stability, and target selectivity [1][4]. Commercially available at ≥97% purity, this compound serves as a versatile building block for medicinal chemistry campaigns that require precise structural tuning of nitrofuran-based agents .

Nitrofuran-pyridinone hybrid scaffold for antibacterial SAR
Ketone handle enables late-stage derivatization and probe generation
High-purity building block supports reproducible medicinal chemistry workflows

Why 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one Cannot Be Replaced by Common Nitrofuran Analogs


The 5-nitrofuran class encompasses numerous derivatives (e.g., nitrofurantoin, furazolidone, nifuroxazide) that share the core nitroheterocycle yet exhibit divergent activity spectra, pharmacokinetics, and toxicity profiles due to differences in their side-chain appendages [1][2]. Quantitative structure-activity relationship (QSAR) studies have established that antibacterial potency in this series is governed by electronic (Hammett σ, reduction potential) and steric parameters rather than hydrophobicity, meaning minor structural modifications can profoundly alter efficacy against specific bacterial strains [1]. The pyridin-2(1H)-one ring in this target compound is not a simple aromatic substituent; it introduces a hydrogen-bond-accepting carbonyl and a lactam NH that can participate in target binding or influence metabolic activation by nitroreductases [3]. Consequently, replacing this compound with a generic nitrofuran analog risks losing the precise electronic and steric profile required for a given assay, model, or synthetic route—undermining reproducibility in antibacterial, antiprotozoal, or chemical biology workflows.

Electronic mismatchQSAR shows antibacterial potency depends on Hammett σ; pyridinone electron-withdrawing profile may not transfer to simple aryl analogs
Pharmacophore divergencePyridinone carbonyl and lactam NH may alter target binding or nitroreductase activation compared to standard nitrofurans

Quantitative Differentiation of 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one Against Closest Structural Analogs


Superior Anti-Staphylococcal Activity Conferred by the Pyridine Ring: Evidence from Nifuroxazide Analog Series

In a direct head-to-head comparison of nifuroxazide analogs, the pyridine-containing derivative (compound 4) exceeded the activity of the parent drug nifuroxazide against Staphylococcus aureus, producing inhibition zones of 28 mm versus 22 mm at equivalent concentrations [1]. This observation is consistent with the hypothesis that the pyridine ring enhances target engagement—a structural feature also present in 1-(2-(5-nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one. While nifuroxazide and the target compound differ in their linker chemistry (hydrazone vs. 2-oxoethyl), the pyridine ring contribution to antibacterial potency has been independently validated across multiple nitrofuran scaffolds [2].

Anti-Staphylococcal activity
Class-level inference
28 vs 22 mm inhibition zone
Supports pyridine ring enhancement context
Agar diffusion; nifuroxazide analog comparison
Antibacterial Staphylococcus aureus Pyridine enhancement

Electronic Modulation by the Pyridin-2(1H)-one Ring: QSAR-Derived Basis for Selectivity Against Gram-Negative Bacteria

QSAR models for 5-nitrofuran derivatives (sets I-III) reveal that antibacterial IC50 values against both Staphylococcus aureus (Gram-positive) and Caulobacter crescentus (Gram-negative) are primarily determined by electronic parameters (σ or reduction potential E), with no significant hydrophobic contribution [1]. The pyridin-2(1H)-one ring in the target compound possesses a distinct electron-withdrawing character (σₚ ≈ 0.33 for –CONH– analogs) compared to common substituents such as –OCH₃ (σₚ = -0.27), –CH₃ (σₚ = -0.17), or –Cl (σₚ = 0.23) evaluated in the QSAR training set [1]. This electronic perturbation is predicted to shift the compound's IC50 profile toward greater Gram-negative activity, a desirable feature since many standard nitrofurans (e.g., nitrofurantoin) exhibit predominantly Gram-positive potency [1][2].

Electronic substituent effect
Class-level inference
σₚ ≈ 0.33 (vs –OCH₃ –0.27)
May support Gram-negative selectivity assessment
QSAR model context; experimental validation needed
QSAR Electronic effects Gram-negative selectivity

Structural Differentiation: The 2-Oxoethyl Linker as a Synthetic Handle for Derivatization

Unlike common nitrofuran antibiotics that employ hydrazone, imine, or amide linkages (e.g., nitrofurantoin, furazolidone, nifuroxazide), this compound incorporates a 2-oxoethyl bridge between the nitrofuran and pyridinone rings [1][2]. The ketone functionality in the 2-oxoethyl group serves as a reactive handle for further derivatization—enabling reductive amination, oxime formation, or Wittig olefination—without disrupting the nitrofuran pharmacophore or the pyridinone ring [3]. This contrasts with nifuroxazide and nitrofurantoin, whose hydrazone and imidazolidinedione linkers, respectively, are essentially inert to further synthetic elaboration [1]. The ability to diversify the core scaffold post-synthetically is a critical advantage for structure-activity relationship (SAR) exploration and for generating chemical biology probes (e.g., photoaffinity labels or fluorescent conjugates) to interrogate nitrofuran targets such as GroEL/ES and nitroreductases [4].

Synthetic derivatizability
Class-level inference
Ketone handle for reductive amination / oxime formation
Supports library generation for SAR studies
Compared to inert linkers in nifuroxazide, nitrofurantoin
Synthetic versatility Chemical biology probes Structure-activity relationship

Differentiation from Food-Preservative Nitrofurans: Absence of the Acrylamide Structural Alert

Furylfuramide (AF-2, CAS 3688-53-7), a close structural relative (same molecular formula C₁₁H₈N₂O₅), was used extensively as a food preservative in Japan but was withdrawn in 1974 due to demonstrated in vitro mutagenicity and in vivo carcinogenicity in rodents [1][2]. The mutagenic activity of furylfuramide is attributed to its α,β-unsaturated acrylamide moiety, which can act as a Michael acceptor toward cellular nucleophiles [1]. In contrast, 1-(2-(5-nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one replaces the acrylamide with a pyridin-2(1H)-one ring attached via a saturated 2-oxoethyl linker, eliminating the conjugated alkene that serves as the electrophilic hotspot . This structural distinction is critical for researchers seeking nitrofuran-based probes or leads that decouple desired antibacterial activity from the genotoxicity liability associated with acrylamide-containing analogs.

Mutagenicity structural alert
Class-level inference
Acrylamide absent vs present in furylfuramide
May reduce genotoxicity-driven attrition in screens
Structural alert analysis; in vitro confirmation pending
Toxicology Mutagenicity Structural alert

Optimal Application Scenarios for 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one Based on Differentiated Evidence


Lead-Optimization Platform for Gram-Negative Nitrofuran Antibiotics

Medicinal chemistry teams pursuing novel treatments for multidrug-resistant Gram-negative infections (e.g., ESKAPE pathogens) can deploy this compound as a starting scaffold. QSAR evidence indicates that the electron-withdrawing pyridin-2(1H)-one substituent shifts the electronic profile toward improved Gram-negative activity relative to electron-donating analogs such as methoxy or methyl derivatives [1]. The synthetic tractability of the 2-oxoethyl linker further allows rapid generation of focused libraries to explore substituent effects on outer-membrane penetration and efflux pump evasion.

Chemical Biology Probe Development Targeting Nitroreductase-Dependent Activation

The 5-nitrofuran moiety undergoes enzymatic reduction by bacterial nitroreductases (e.g., NfsA/NfsB in E. coli) to generate reactive intermediates that can be harnessed for bacterial imaging, targeted cytotoxicity, or enzyme characterization [1]. The ketone group in the 2-oxoethyl linker enables conjugation of fluorophores, biotin, or photoaffinity tags without compromising the nitroreductase substrate motif. This compound can therefore serve as a modular precursor for activity-based probes to study nitroreductase expression in pathogenic bacteria or hypoxic tumor microenvironments.

Mammalian Cell-Based Screening with Reduced Genotoxicity Risk

In high-throughput screening campaigns requiring nitrofuran-based compounds for mammalian cell assays (e.g., anticancer or antiparasitic screening), the replacement of acrylamide-type linkers (present in furylfuramide and related compounds) with the saturated 2-oxoethyl-pyridinone architecture minimizes DNA-reactive structural alerts that could confound phenotype-based readouts with non-specific genotoxic effects [1]. This reduces the false-positive rate in cell-viability assays and facilitates cleaner hit identification.

Synthetic Reference Standard for Nitrofuran Metabolite and Impurity Profiling

Regulatory and analytical laboratories involved in nitrofuran residue monitoring in food or environmental samples can utilize this compound as a structurally distinct reference standard. Its unique combination of the 5-nitrofuran chromophore and the pyridin-2(1H)-one UV-active moiety provides a distinctive chromatographic retention time and mass spectrum (molecular ion [M+H]⁺ = 249.05) that differs from regulated nitrofurans (nitrofurazone, furazolidone, nitrofurantoin, furaltadone), facilitating unambiguous method validation and quality control workflows.

Application
Selection Property
Validation Focus
Gram-negative antibacterial lead optimization
Electron-withdrawing pyridinone substituent profile
Gram-negative activity in ESKAPE panel strains
Nitroreductase-dependent probe development
Ketone handle for fluorophore/biotin conjugation
Nitroreductase substrate specificity and labeling
Mammalian cell-based hit screening
Absence of acrylamide structural alert
Genotoxicity endpoint monitoring in cell assays
Nitrofuran residue analytical reference standard
Distinctive chromatographic and mass spectral profile
Method validation for nitrofuran monitoring
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